molecular formula C11H8N2O3 B14009114 4-Methyl-5-nitroisoquinoline-1-carbaldehyde CAS No. 59261-41-5

4-Methyl-5-nitroisoquinoline-1-carbaldehyde

Cat. No.: B14009114
CAS No.: 59261-41-5
M. Wt: 216.19 g/mol
InChI Key: QZPMIMWEGMCUPZ-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-isoquinoline-1-carbaldehyde is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a nitro group at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 1-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the condensation of 4-methyl-3-nitrobenzaldehyde with an amine, followed by cyclization and oxidation steps to form the isoquinoline ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . These interactions can disrupt cellular processes and contribute to the compound’s biological activities.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-nitro-isoquinoline-1-carbaldehyde is unique due to the presence of all three functional groups (methyl, nitro, and aldehyde) on the isoquinoline ring. This combination of functionalities allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

59261-41-5

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

4-methyl-5-nitroisoquinoline-1-carbaldehyde

InChI

InChI=1S/C11H8N2O3/c1-7-5-12-9(6-14)8-3-2-4-10(11(7)8)13(15)16/h2-6H,1H3

InChI Key

QZPMIMWEGMCUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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